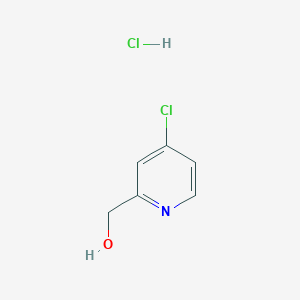
3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride
Übersicht
Beschreibung
The compound “3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride” is a pyridine derivative with a piperidine group attached to the 3rd position of the pyridine ring via an ether linkage . Pyridine is a basic heterocyclic organic compound similar to benzene, and piperidine is a common organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a piperidine ring. The piperidine ring is attached to the 3rd position of the pyridine ring via an ether linkage .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyridine and piperidine moieties . The ether linkage might also undergo reactions under certain conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Methodology: A novel method for synthesizing structurally related piperidine derivatives, emphasizing the importance of piperidine in medicinal chemistry, was proposed by Smaliy et al. (2011). This method provides an efficient route for producing compounds of this class in large quantities, indicating the potential utility of "3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride" in synthesizing new chemical entities with significant biological activities (Smaliy et al., 2011).
- Chemical Reactions and Derivatives: The study by Mekheimer et al. (1997) on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines presents a chemical framework that may be applicable to reactions involving "3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride," suggesting its versatility in generating various chemically interesting and potentially bioactive pyridine derivatives (Mekheimer et al., 1997).
Biological Activities and Applications
- Antihistaminic Activity: Bhatt and Desiraju (2006) focused on the crystallization and structure of a tricyclic antihistamine, indicating the relevance of piperidine derivatives in the development of novel antihistamines. The absence of strong hydrogen bonds in the structure they analyzed suggests potential for designing more effective and selective antihistamine drugs, which could extend to the applications of "3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride" (Bhatt & Desiraju, 2006).
- Insecticidal Properties: The research by Bakhite et al. (2014) on pyridine derivatives against cowpea aphid highlights the insecticidal potential of piperidine-based compounds. This suggests that "3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride" could be explored for its efficacy in pest control applications, reflecting its broader utility beyond medicinal chemistry (Bakhite et al., 2014).
Advanced Material Development
- Optical and Magnetic Properties: Alexandropoulos et al. (2011) reported on lanthanide clusters with dual optical and magnetic properties, utilizing a hydroxymethylpyridine derivative. While the direct application to "3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride" is not mentioned, the study underlines the potential of pyridine and piperidine derivatives in developing materials with novel physical properties, suggesting avenues for further research in materials science (Alexandropoulos et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(piperidin-4-yloxymethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h1-2,5,8,11-12H,3-4,6-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGBBQJSXGGUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671479 | |
| Record name | 3-{[(Piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride | |
CAS RN |
1185319-59-8 | |
| Record name | 3-{[(Piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520167.png)



